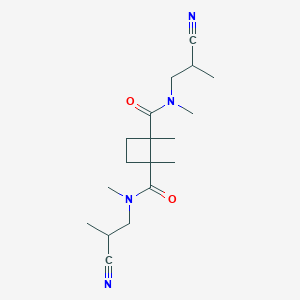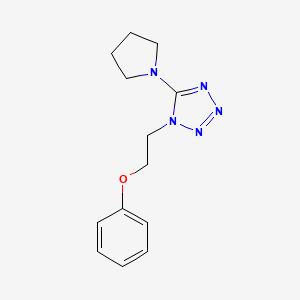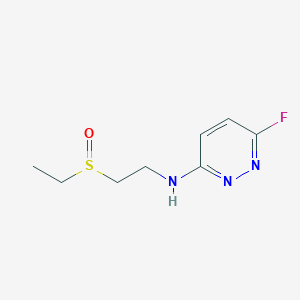![molecular formula C10H13N5S B6982106 5-methylsulfanyl-N-[(3-methyltriazol-4-yl)methyl]pyridin-3-amine](/img/structure/B6982106.png)
5-methylsulfanyl-N-[(3-methyltriazol-4-yl)methyl]pyridin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methylsulfanyl-N-[(3-methyltriazol-4-yl)methyl]pyridin-3-amine is a complex organic compound characterized by its unique molecular structure, which includes a pyridine ring, a methylsulfanyl group, and a triazole moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-methylsulfanyl-N-[(3-methyltriazol-4-yl)methyl]pyridin-3-amine typically involves multiple steps, starting with the preparation of the pyridine and triazole precursors. One common synthetic route includes the reaction of 5-cyano-1,2,4-triazines with 5-(methylsulfanyl)-4H-1,2,4-triazol-3-amine under solvent-free conditions. This reaction proceeds through nucleophilic substitution, where the cyano group of the 1,2,4-triazine is replaced by the 1,2,4-triazol-3-amine residue.
Industrial Production Methods: In an industrial setting, the production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions: 5-Methylsulfanyl-N-[(3-methyltriazol-4-yl)methyl]pyridin-3-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydride (NaH) and aprotic solvents.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions employed.
科学的研究の応用
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: In biological research, 5-methylsulfanyl-N-[(3-methyltriazol-4-yl)methyl]pyridin-3-amine may be utilized in the study of enzyme inhibitors, receptor ligands, and other bioactive molecules.
Medicine: Potential medicinal applications include the development of new pharmaceuticals, particularly in the areas of anti-inflammatory and antimicrobial agents.
Industry: In industry, this compound can be employed in the production of agrochemicals, dyes, and other specialty chemicals.
作用機序
The mechanism by which 5-methylsulfanyl-N-[(3-methyltriazol-4-yl)methyl]pyridin-3-amine exerts its effects involves interactions with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, modulating biological processes and leading to therapeutic effects.
類似化合物との比較
N-(5-(Methylsulfanyl)-4H-1,2,4-triazol-3-yl)pyridin-2-amine
5-(Methylsulfanyl)-1,2,4-triazol-3-amine
3-Methyltriazol-4-ylmethylamine
Uniqueness: 5-Methylsulfanyl-N-[(3-methyltriazol-4-yl)methyl]pyridin-3-amine stands out due to its specific structural features, which confer unique chemical and biological properties compared to its analogs.
This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields
特性
IUPAC Name |
5-methylsulfanyl-N-[(3-methyltriazol-4-yl)methyl]pyridin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5S/c1-15-9(6-13-14-15)5-12-8-3-10(16-2)7-11-4-8/h3-4,6-7,12H,5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUKYUPWDAGCHIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=N1)CNC2=CC(=CN=C2)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(2-Methylphenyl)methyl]-5-pyrrolidin-1-yltetrazole](/img/structure/B6982031.png)

![4-[4-[(3-Cyclobutyl-1,2,4-oxadiazol-5-yl)methoxy]-1,2,5-thiadiazol-3-yl]morpholine](/img/structure/B6982038.png)

![N-(2,3-dimethylphenyl)-2-methylspiro[indole-3,4'-piperidine]-1'-carboxamide](/img/structure/B6982068.png)
![N-[(2-cyclopropyl-1,3-thiazol-5-yl)methyl]-2-methyl-1,3-benzoxazol-4-amine](/img/structure/B6982073.png)
![2-methyl-N-[(3-methyl-1-propan-2-ylpyrazol-4-yl)methyl]-1,3-benzoxazol-4-amine](/img/structure/B6982078.png)
![[6-[[4-(Diethylamino)-3-fluorophenyl]methylamino]pyrazin-2-yl]methanol](/img/structure/B6982088.png)
![5-methylsulfanyl-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]pyridin-3-amine](/img/structure/B6982094.png)
![N-[(4-ethoxy-3,5-dimethoxyphenyl)methyl]pyrido[2,3-d]pyrimidin-2-amine](/img/structure/B6982100.png)
![N-[(3-methyl-1-propan-2-ylpyrazol-4-yl)methyl]isoquinolin-1-amine](/img/structure/B6982101.png)
![1-Ethyl-3-[(2-methyl-1,3-thiazol-4-yl)methylamino]pyridin-2-one](/img/structure/B6982122.png)
![3-[(3-Bromo-4-methoxyphenyl)methylamino]-1-ethylpyridin-2-one](/img/structure/B6982126.png)
